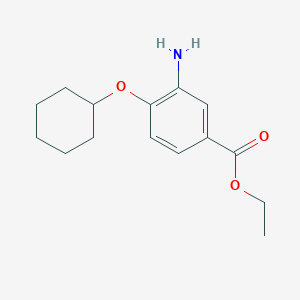

Ethyl 3-amino-4-(cyclohexyloxy)benzoate

Description

Ethyl 3-amino-4-(cyclohexyloxy)benzoate is a benzoate ester derivative featuring a 3-amino group and a 4-cyclohexyloxy substituent. Its molecular formula is C₁₆H₂₁NO₃, with a calculated molecular weight of 275.34 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of bioactive molecules such as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Esterification of precursor benzoic acids (e.g., using ethanol and sulfuric acid) .

- Substitution reactions to introduce alkoxy/amino groups, as seen in the synthesis of ethyl 3-amino-4-phenethoxybenzaldehyde via Cs₂CO₃-mediated alkylation .

Properties

IUPAC Name |

ethyl 3-amino-4-cyclohexyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-18-15(17)11-8-9-14(13(16)10-11)19-12-6-4-3-5-7-12/h8-10,12H,2-7,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVVUCMHKFEHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-amino-4-(cyclohexyloxy)benzoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of cyclohexyloxy groups with biological targets.

Medicine: It has potential use in drug development, particularly in the design of new pharmaceuticals that target specific receptors or enzymes.

Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-(cyclohexyloxy)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The cyclohexyloxy group can enhance binding affinity or alter the pharmacokinetic properties of the compound.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Receptors: It may bind to receptors, modulating their activity and resulting in biological responses.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The bioactivity and physical properties of benzoate esters are heavily influenced by substituents. Key comparisons include:

Key Observations:

- Lipophilicity : The cyclohexyloxy group in the target compound increases hydrophobicity compared to smaller substituents (e.g., hydroxy in parabens) but is less lipophilic than long-chain alkoxy groups (e.g., octyloxy in L2) .

- Reactivity: The 3-amino group enables nucleophilic reactions (e.g., forming amides or heterocycles), distinguishing it from non-amino analogs like parabens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.